molecular formula C6H7N3O B13026762 2-Carbamimidoylpyridine 1-oxide

2-Carbamimidoylpyridine 1-oxide

Cat. No.: B13026762
M. Wt: 137.14 g/mol
InChI Key: DHFJMUKMQAMZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamimidoylpyridine 1-oxide is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is characterized by the presence of a pyridine ring substituted with a carbamimidoyl group and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamimidoylpyridine 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of pyridine with hydrogen peroxide or peracids such as m-chloroperbenzoic acid (MCPBA) under mild conditions . Another approach involves the use of 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane as an oxidant, which proceeds smoothly under solvent-free and mild conditions at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidants. The choice of oxidant and reaction conditions can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Carbamimidoylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Carbamimidoylpyridine 1-oxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This property makes it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbamimidoylpyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

1-oxidopyridin-1-ium-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(8)5-3-1-2-4-9(5)10/h1-4H,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFJMUKMQAMZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=N)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.